Bis(hexafluoroisopropyl)terephthalate
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Overview
Description
Bis(hexafluoroisopropyl)terephthalate is a chemical compound with the molecular formula C14H6F12O4 and a molecular weight of 466.18 . It’s primarily used for research and development purposes .
Synthesis Analysis
The synthesis of this compound or similar compounds often involves processes such as glycolysis and transesterification . For instance, the depolymerization process of PET (Polyethylene Terephthalate) by glycolysis into BHET (Bis(2-Hydroxyethyl) Terephthalate) monomer has been optimized in terms of reaction temperature and time .Physical and Chemical Properties Analysis
This compound has a melting point of 72-73°C . Its density is 1.566g/cm3, and it has a boiling point of 275.4°C at 760mmHg .Safety and Hazards
According to the safety data sheet, if inhaled, the victim should be moved into fresh air and given artificial respiration if not breathing . In case of skin contact, contaminated clothing should be removed immediately, and the skin should be washed off with soap and plenty of water . The chemical should be stored and disposed of properly to avoid environmental contamination .
Future Directions
The future directions for Bis(hexafluoroisopropyl)terephthalate could involve its use in sustainable and economically feasible ways to reduce the carbon footprint and help achieve a closed-loop circular economy . Additionally, the efficiency of the production of similar compounds from the glycolysis reaction of PET in a pressure reactor could be improved .
Mechanism of Action
- Bis(hexafluoroisopropyl)terephthalate (HFIP) primarily interacts with Lewis and Brønsted acid catalysts in chemical reactions . Initially, it was believed that HFIP mainly stabilized cationic intermediates due to its high polarity and low nucleophilicity. However, recent findings suggest a more complex mechanism.
Target of Action
Biochemical Analysis
Biochemical Properties
Bis(hexafluoroisopropyl)terephthalate plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in the hydrolysis of ester bonds, such as esterases and lipases . These interactions are crucial for understanding the compound’s behavior in biological systems. The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, leading to either inhibition or activation of the enzymatic activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, it can impact cell signaling pathways by interacting with key signaling molecules, thereby modulating cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors . This binding can lead to either inhibition or activation of the target biomolecule, resulting in changes in cellular function. For example, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent enzymatic reactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound can degrade over time, leading to the formation of degradation products that may have different biological activities. Additionally, long-term exposure to this compound can result in cumulative effects on cellular function, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or no adverse effects, while at higher doses, it can cause toxicity and other adverse effects . Studies have shown that high doses of this compound can lead to toxic effects on the liver and kidneys, as well as other organs. These effects are often dose-dependent, with higher doses resulting in more severe toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to the degradation of polyethylene terephthalate (PET) . The compound interacts with enzymes and cofactors involved in these pathways, leading to changes in metabolic flux and metabolite levels. For example, this compound can be hydrolyzed by esterases to produce intermediate metabolites that are further processed by other enzymes in the metabolic pathway.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interaction with transporters and binding proteins . This compound can be transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments. Additionally, this compound can bind to proteins in the cytoplasm, affecting its localization and distribution within the cell.
Subcellular Localization
This compound is localized in specific subcellular compartments, which can influence its activity and function . The compound may be directed to certain organelles, such as the endoplasmic reticulum or mitochondria, through targeting signals or post-translational modifications. This subcellular localization is crucial for understanding the compound’s role in cellular processes and its potential effects on cellular function.
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for Bis(hexafluoroisopropyl)terephthalate involves the reaction between hexafluoroisopropyl alcohol and terephthalic acid in the presence of a catalyst.", "Starting Materials": [ "Hexafluoroisopropyl alcohol", "Terephthalic acid", "Catalyst" ], "Reaction": [ "Add hexafluoroisopropyl alcohol and terephthalic acid in a 1:2 molar ratio to a reaction vessel.", "Add a catalyst to the reaction mixture.", "Heat the reaction mixture to a temperature of 150-200°C and stir for 24-48 hours.", "Cool the mixture to room temperature and filter the precipitated product.", "Wash the product with a solvent such as diethyl ether or acetone.", "Dry the product under vacuum to obtain Bis(hexafluoroisopropyl)terephthalate." ] } | |
CAS No. |
159852-53-6 |
Molecular Formula |
C14H6F12O4 |
Molecular Weight |
466.18 |
Origin of Product |
United States |
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